molecular formula C13H18FNO4S B2415757 (2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine CAS No. 2411183-21-4

(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine

Cat. No.: B2415757
CAS No.: 2411183-21-4
M. Wt: 303.35
InChI Key: KXPAPXSKQFTAPJ-PZORYLMUSA-N
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Description

(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring, a hydroxyethyl group, and a fluorosulfonyloxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxyethyl group and the fluorosulfonyloxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can modify the fluorosulfonyloxyphenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorosulfonyloxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce various functional groups into the fluorosulfonyloxyphenyl moiety.

Scientific Research Applications

(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[1-(4-Fluorophenyl)-1-hydroxyethyl]-1-methylpyrrolidine
  • (2R)-2-[1-(4-Sulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine
  • (2R)-2-[1-(4-Methoxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine

Uniqueness

The presence of the fluorosulfonyloxyphenyl group in (2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine distinguishes it from similar compounds. This group imparts unique chemical reactivity and biological activity, making the compound valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-[1-(4-fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c1-13(16,12-4-3-9-15(12)2)10-5-7-11(8-6-10)19-20(14,17)18/h5-8,12,16H,3-4,9H2,1-2H3/t12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPAPXSKQFTAPJ-PZORYLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C)(C2=CC=C(C=C2)OS(=O)(=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@H]1CCCN1C)(C2=CC=C(C=C2)OS(=O)(=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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